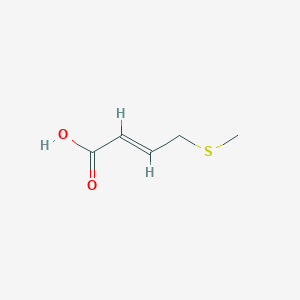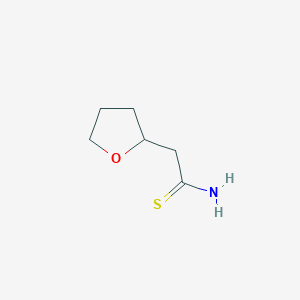
2-(3-fluorophenyl)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorophenyl)ethanethioamide, also known as 2-FET, is an organosulfur compound with a wide range of applications in both scientific research and pharmaceuticals. It is a synthetic derivative of the naturally occurring amino acid, cysteine, and is used as a precursor in the synthesis of several pharmaceuticals, including the anticonvulsant drug, phenytoin. In addition, 2-FET has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.
Applications De Recherche Scientifique
2-(3-fluorophenyl)ethanethioamide has been used in a variety of scientific research applications. It has been used as a substrate in the study of enzymes involved in the metabolism of drugs, as well as in the study of drug-induced changes in the activity of enzymes. In addition, this compound has been used in the study of the pharmacokinetics and pharmacodynamics of drugs, as well as in the study of the pharmacokinetics and pharmacodynamics of other compounds.
Mécanisme D'action
2-(3-fluorophenyl)ethanethioamide acts as a substrate for a variety of enzymes involved in the metabolism of drugs and other compounds. In particular, it is a substrate for cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. In addition, this compound is a substrate for the enzyme thioredoxin reductase, which is involved in the reduction of reactive oxygen species.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that it has an inhibitory effect on the activity of cytochrome P450 enzymes, which can lead to increased levels of drugs in the body. In addition, this compound has been found to have a protective effect on cells against oxidative stress, as well as a neuroprotective effect.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-fluorophenyl)ethanethioamide has several advantages for use in laboratory experiments. It is a relatively stable compound, and its synthesis is relatively straightforward. In addition, this compound can be used in a variety of biochemical and physiological studies, as well as in drug metabolism studies. However, this compound can be toxic at high concentrations, and its use in laboratory experiments should be done with caution.
Orientations Futures
Future research on 2-(3-fluorophenyl)ethanethioamide may include further investigations into its biochemical and physiological effects, as well as its potential applications in drug metabolism studies. In addition, future research may focus on the development of new methods for synthesizing this compound, as well as the development of new applications for this compound in pharmaceuticals and other fields. Finally, research should be conducted to determine the safety and efficacy of this compound in clinical and laboratory settings.
Méthodes De Synthèse
2-(3-fluorophenyl)ethanethioamide is a synthetic compound that can be synthesized through several methods. The most common method involves the reaction of 3-fluorophenylacetic acid and ethanethiol in the presence of a base catalyst, such as sodium hydroxide. This reaction produces this compound as a white crystalline solid. Other methods of synthesis include the reaction of 3-fluorophenylacetic acid with ethylthioacetate in the presence of a strong base, such as potassium hydroxide, and the reaction of 3-fluorophenylacetic acid with thiourea in the presence of a base catalyst.
Propriétés
IUPAC Name |
2-(3-fluorophenyl)ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNS/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQNCQCTDHBVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6611619.png)


![2-[(4-aminocyclohexyl)oxy]acetic acid](/img/structure/B6611640.png)


![5-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B6611659.png)


![3-[4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6611682.png)